molecular formula C11H9NO2 B2652480 3-Methyl-4-isoquinolinecarboxylic acid CAS No. 1369203-79-1

3-Methyl-4-isoquinolinecarboxylic acid

Cat. No.: B2652480
CAS No.: 1369203-79-1
M. Wt: 187.198
InChI Key: VEJQYMHOTDRTAW-UHFFFAOYSA-N
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Description

3-Methyl-4-isoquinolinecarboxylic acid ( 1369203-79-1) is a high-value chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol, serves as a versatile precursor for the synthesis of more complex heterocyclic structures . Its specific structure, featuring both a carboxylic acid functional group and the 3-methyl-substituted isoquinoline core, makes it a critical intermediate for exploring structure-activity relationships in drug discovery programs . Researchers utilize this compound in the design and development of novel active molecules, leveraging its potential as a scaffold for creating targeted libraries. The isoquinoline class of compounds is known for its wide range of biological activities, and this derivative provides a strategic starting point for such investigations. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJQYMHOTDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 4 Isoquinolinecarboxylic Acid and Its Precursors

Classical and Modern Retrosynthetic Approaches to the Isoquinoline (B145761) Carboxylic Acid Framework

Retrosynthetic analysis of the isoquinoline core reveals several key bond disconnections that correspond to well-established named reactions. These methods typically involve the formation of the nitrogen-containing ring through the cyclization of a substituted β-phenylethylamine derivative or a related precursor.

Strategic Application of Pictet-Spengler and Bischler-Napieralski Cyclizations

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively, which can be subsequently aromatized to the desired isoquinoline. nrochemistry.compharmaguideline.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. wikipedia.orgyoutube.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. pharmaguideline.com To synthesize a precursor for 3-methyl-4-isoquinolinecarboxylic acid, a suitably substituted phenylacetic acid derivative would be required as the starting point, which would be transformed into the necessary β-arylethylamine. The aldehyde component would need to introduce the methyl group at the C3 position.

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The reaction proceeds via an electrophilic attack of a nitrilium ion intermediate onto the aromatic ring. nrochemistry.comslideshare.net The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to furnish the aromatic isoquinoline. nrochemistry.com For the target molecule, the synthesis would require a β-phenylethylamide precursor where the acyl group ultimately becomes the C3-methyl and C4-carboxy substituents of the final product.

ReactionKey PrecursorTypical ReagentsInitial Product
Pictet-Spenglerβ-arylethylamine + Aldehyde/KetoneProtic or Lewis Acid (e.g., HCl, TFA)Tetrahydroisoquinoline
Bischler-Napieralskiβ-arylethylamideDehydrating Agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline

Pomeranz-Fritsch-Bobbitt Cyclization and its Derivatives

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org This method directly yields the aromatic isoquinoline. wikipedia.org

A significant modification, known as the Bobbitt modification or the Pomeranz-Fritsch-Bobbitt (PFB) reaction, alters the pathway to produce 1,2,3,4-tetrahydroisoquinolines (THIQs). thermofisher.comnih.gov In the PFB reaction, the intermediate iminoacetal is reduced to an aminoacetal before the acid-catalyzed cyclization occurs. nih.gov This approach often uses less concentrated acid, which can reduce the formation of side products. nih.gov While most literature examples of the PFB reaction involve strongly activated aromatic systems, it provides a viable, though less common, route for accessing variously substituted THIQs that can be oxidized to isoquinolines. nih.gov

MethodKey TransformationTypical Acid CatalystPrimary Product
Pomeranz-FritschAcid-catalyzed cyclization of a benzalaminoacetalConcentrated H₂SO₄Isoquinoline
Pomeranz-Fritsch-Bobbitt (PFB)Reduction of iminoacetal to aminoacetal, followed by acid-catalyzed cyclizationConcentrated HCl1,2,3,4-Tetrahydroisoquinoline

Doebner and Pfitzinger Reactions for Quinoline (B57606) and Isoquinoline Carboxylic Acids

The Doebner and Pfitzinger reactions are powerful methods for synthesizing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org It is important to note that these reactions are fundamentally designed for quinoline synthesis and are not classical routes to isoquinolines due to their mechanistic pathways, which rely on anilines as precursors.

The Doebner reaction synthesizes 2-substituted quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov A variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones. nih.gov While effective for quinolines, this three-component approach starting with aniline is not suitable for building the isoquinoline framework, where the nitrogen atom is not part of the initial aromatic ring.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed opening of the isatin ring to form a keto-acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.org Similar to the Doebner reaction, its reliance on isatin as a precursor makes it a dedicated route for quinolines, not isoquinolines.

ReactionKey PrecursorsTypical ConditionsPrimary Product Class
DoebnerAniline + Aldehyde + Pyruvic AcidAcidicQuinoline-4-carboxylic acids
PfitzingerIsatin + Carbonyl CompoundBasicQuinoline-4-carboxylic acids

Stereoselective and Asymmetric Syntheses of this compound Stereoisomers

While the target molecule, this compound, is aromatic and therefore achiral, stereoselective synthesis is highly relevant for the preparation of its reduced derivatives, such as 3-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. These saturated analogs contain stereocenters at the C3 and C4 positions, and controlling their configuration is a key challenge in modern organic synthesis. mdpi.com These chiral tetrahydroisoquinolines are often valuable synthetic intermediates or final targets in their own right. nih.gov

Chiral Auxiliary-Mediated Approaches

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom of the β-arylethylamine precursor prior to cyclization. For instance, chiral sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide), have been successfully used to direct the stereoselective synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net The auxiliary guides the facial selectivity of additions to imines or related intermediates, allowing for the diastereoselective construction of the new stereocenter.

Asymmetric Catalysis in Isoquinoline Ring Formation

Asymmetric catalysis represents a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.com The direct asymmetric hydrogenation of the C=N bond in dihydroisoquinolines or the C=C bond in enamines derived from isoquinolines are powerful methods for producing chiral tetrahydroisoquinolines. mdpi.com Transition-metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, are frequently employed for these transformations. researchgate.net The development of catalytic systems that can directly and enantioselectively reduce the aromatic isoquinoline ring remains a significant challenge due to the high stability of the aromatic system. mdpi.com However, progress in this area, including catalytic asymmetric reduction and transfer hydrogenation, provides increasingly efficient pathways to optically active tetrahydroisoquinoline derivatives. mdpi.com

Diastereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of isoquinoline derivatives is paramount, as the biological activity of these compounds is often dependent on their specific stereochemistry. Modern strategies have moved beyond classical resolutions to catalytic asymmetric methods that construct the chiral core efficiently. researchgate.netrsc.org These approaches can be broadly categorized into diastereoselective and enantioselective methods, often employing chiral auxiliaries or catalysts. researchgate.net

Key strategies for asymmetric synthesis of the isoquinoline core include:

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of isoquinolines or their corresponding isoquinolinium salts is a highly atom-economical method for creating chiral tetrahydroisoquinolines (THIQs). mdpi.com Transition-metal catalysts, particularly those based on rhodium and iridium complexed with chiral ligands, are effective for this transformation. mdpi.comorganic-chemistry.org For instance, the hydrogenation of a 3-substituted isoquinolinium salt can yield a THIQ with a chiral center at the 3-position, a key structural motif in various natural products. organic-chemistry.org

Stereoselective Modifications of Classical Syntheses: Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions have been adapted for asymmetric synthesis. rsc.orgrsc.org In an asymmetric Pictet-Spengler reaction, a β-arylethylamine is condensed with a chiral aldehyde or its equivalent, where the chirality is transferred from a chiral auxiliary to generate the C-1 stereocenter during the ring-closing step. rsc.org Similarly, the crucial step in the Bischler-Napieralski approach is the asymmetric reduction of the intermediate 3,4-dihydroisoquinoline, which creates the stereogenic center. rsc.org

Catalytic Enantioselective Annulation: Novel catalytic methods, such as the nickel-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes, have been developed to produce axially chiral isoquinolones. nih.gov Similarly, the asymmetric Larock isoquinoline synthesis, catalyzed by a palladium complex with a chiral Walphos ligand, provides access to axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. tandfonline.com

Table 1: Comparison of Asymmetric Synthesis Strategies for Isoquinoline Derivatives
StrategyKey FeatureCatalyst/Auxiliary ExamplesTarget ChiralityReference(s)
Asymmetric HydrogenationDirect reduction of C=N bond in isoquinolinium saltsIridium or Rhodium complexes with chiral ligandsPoint chirality at C-1 or C-3 mdpi.com, organic-chemistry.org
Asymmetric Pictet-SpenglerDiastereoselective cyclizationChiral auxiliaries on amine or aldehyde componentPoint chirality at C-1 rsc.org
Asymmetric Bischler-NapieralskiAsymmetric reduction of dihydroisoquinoline intermediateChiral reducing agents or catalytic hydrogenationPoint chirality at C-1 rsc.org
Asymmetric Larock AnnulationPd-catalyzed atroposelective cyclizationPd(OAc)₂ / Walphos SL-W002-1Axial chirality tandfonline.com
Asymmetric TransannulationNi-catalyzed reaction with benzotriazinones and alkynesNi(0) / bis(oxazoline)Axial chirality nih.gov

Sustainable and Green Chemistry Methodologies in Isoquinoline Carboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like isoquinoline carboxylic acids. Key areas of focus include the use of environmentally benign solvents, the development of eco-friendly catalysts, and the application of energy-efficient reaction technologies. researchgate.netresearchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netmdpi.com Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully performed in water to yield isoquinolines and isoquinoline N-oxides under mild conditions, avoiding the need for organic solvents, additives, or ligands. mdpi.comresearchgate.netmdpi.com This approach demonstrates high atom economy and functional group tolerance. mdpi.com

Solvent-free reactions represent another significant advancement in green synthesis. researchgate.net Three-component reactions of isoquinoline derivatives with isothiocyanates and other reagents have been conducted under solvent-free conditions at room temperature, resulting in high yields and easy product separation. researchgate.net Such methods minimize waste and avoid the use of hazardous solvents. researchgate.netpharmaguideline.com

A major thrust in green catalysis is the replacement of precious and toxic metal catalysts with those derived from abundant, renewable resources. numberanalytics.com Materials derived from agricultural and food waste are gaining attention as sustainable catalyst precursors. rsc.orgresearchgate.net

Bio-Based Catalysts: Natural extracts from fruits and plants contain useful chemicals that can catalyze organic reactions. researchgate.netresearchgate.net These catalysts are cost-effective, biodegradable, and often more effective than traditional ones for multicomponent reactions leading to diverse heterocycles. researchgate.net

Agro-Waste Derived Heterogeneous Catalysts: Agricultural residues like rice husks, sugarcane bagasse, and various shells can be converted into solid catalysts. rsc.orgmdpi.com Through processes like calcination, these materials are transformed into metal oxides (e.g., CaO, K₂O) or carbon-based supports, which can serve as highly active and reusable heterogeneous catalysts. rsc.org While extensively studied for processes like biodiesel production, their application in the synthesis of N-heterocycles is a promising and developing area. rsc.org These catalysts offer the advantages of being inexpensive, easy to prepare, and environmentally benign. mdpi.com

Alternative energy sources are being employed to enhance reaction efficiency and reduce energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. Palladium-catalyzed one-pot, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate (B1210297) have been developed under microwave conditions to afford a variety of substituted isoquinolines in good to excellent yields.

Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, scalability, and process control over traditional batch methods. Reagents are pumped through a reactor where mixing and heat transfer are highly efficient, allowing for safer handling of hazardous intermediates and precise control over reaction parameters. This technology has been successfully applied to the synthesis of tetrahydroisoquinolines and is seen as a key technology for the green and efficient industrial production of complex molecules. rsc.org

Cascade and Multicomponent Reactions (MCRs) for Derivatization and Core Formation

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains portions of all initial reactants. For instance, a three-component reaction of aminopyridines, isocyanides, and furfuraldehydes can initiate a sequence to form complex fused isoquinolinone scaffolds. Another approach involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to construct complex 5,6-dihydropyrrolo[2,1-a]isoquinolines.

Cascade Reactions: These reactions involve two or more sequential transformations where the product of the first reaction is the substrate for the next, all occurring under the same reaction conditions. A copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds provides a highly chemo- and regioselective route to a broad range of isoquinoline derivatives. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions involving oxidative addition, carbopalladation, and subsequent cyclization have been developed to construct the isoquinolinone core.

Table 2: Examples of Cascade and Multicomponent Reactions for Isoquinoline Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference(s)
MulticomponentIsatin, Tetrahydroisoquinoline, Terminal AlkyneBenzoic acid, Toluene, 90 °C5,6-Dihydropyrrolo[2,1-a]isoquinolines
MulticomponentAminopyridines, Isocyanides, FurfuraldehydesYb(OTf)₃, MicrowaveImidazopyridine-fused Isoquinolinones
Cascade2-Haloaryloxime Acetates, β-DiketonesCopper catalystSubstituted Isoquinolines organic-chemistry.org
CascadeN-Alkyl-N-methacryloylbenzamide, Aryl AldehydesMetal-free, solvent-freeIsoquinoline-1,3(2H,4H)-diones
Cascade2-Alkynylbenzaldehyde, 2-IsocyanoacetateSilver triflateSubstituted Isoquinolines organic-chemistry.org

Exploration of Novel Reaction Pathways and Intermediate Formation

Research into the synthesis of isoquinolines continues to uncover novel reaction pathways and provide deeper insights into the formation of key intermediates. These explorations often lead to the development of entirely new synthetic strategies.

The study of reaction mechanisms reveals critical intermediates that govern the reaction outcome. In certain cascade reactions designed to access complex C-3 functionalized tetrahydroisoquinolines, the keystone of the process is the successive formation of two distinct iminium intermediates, leading to the formation of three new bonds in a single, controlled sequence. In other pathways, such as the formal [3+2]-cycloaddition between nitro heterocycles and isoquinolinium ylides, a dearomatized cyclic intermediate is formed, which then undergoes a ring-opening and elimination sequence to yield the final pyrrolo[2,1-a]isoquinoline (B1256269) product. Understanding the formation and reactivity of such intermediates is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 3 Methyl 4 Isoquinolinecarboxylic Acid Scaffolds in Research

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a primary site for chemical modification, offering a versatile handle to alter the molecule's properties and interactions.

Conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to enhance cell permeability, alter solubility, and introduce new points of interaction with biological targets. nih.govgoogle.com Esterification is commonly achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by alkylation using various alkylating agents. tcichemicals.comarkat-usa.org Amidation involves activating the carboxylic acid, often with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. nih.govresearchgate.net

These modifications are critical for SAR studies. For instance, converting the polar carboxylic acid to a less polar ester can improve a compound's ability to cross cell membranes. The resulting ester can then be hydrolyzed by intracellular esterases, releasing the active carboxylic acid form in a prodrug strategy. Amidation introduces a hydrogen bond donor (in primary and secondary amides) and can establish new interactions within a target's binding site, potentially increasing potency and selectivity. nih.gov Research on related isoquinoline (B145761) and isocoumarin (B1212949) carboxylic acids has demonstrated the synthesis of various amidic derivatives to evaluate their pharmacological activities, highlighting the importance of this functional group in modulating biological effects. nih.gov

Table 1: Examples of Ester and Amide Modifications and Their Rationale

Modification Type Reagents Example Rationale in SAR Studies
Esterification Methanol, H₂SO₄ Increase lipophilicity, improve cell permeability (prodrug approach).
Ethyl Iodide, K₂CO₃ Modulate steric bulk and metabolic stability.
Amidation Benzylamine, EDCI Introduce new hydrogen bonding interactions, explore specific binding pockets.
Morpholine, PyBOP Alter solubility and pharmacokinetic properties.

Further modification of the carboxylic acid moiety can be achieved through reduction or oxidative processes. The reduction of the carboxylic acid group on the 3-methyl-4-isoquinolinecarboxylic acid scaffold to a primary alcohol yields the corresponding (3-methylisoquinolin-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This change removes the acidic proton and the planar carboxyl group, replacing it with a flexible hydroxymethyl group that can act as a hydrogen bond donor and acceptor, significantly altering the compound's binding mode and pharmacological profile.

The carboxylic acid functional group is already in a high oxidation state. ucr.edu While direct oxidation is not a common derivatization strategy, oxidative degradation pathways, such as oxidative decarboxylation, can occur under specific chemical or metabolic conditions. However, for synthetic and SAR purposes, reduction is the more strategically valuable pathway for generating molecular diversity from this functional group.

Systematic Substituent Effects and Modifications on the Isoquinoline Ring System

Modifying the isoquinoline ring system itself is a cornerstone of SAR exploration, allowing for the systematic investigation of how electronic and steric properties influence biological activity. mdpi.comaku.edu

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring. libretexts.orgopenstax.org This reduces the basicity of the isoquinoline nitrogen and can influence the acidity of the carboxylic acid. The introduction of EWGs can also create opportunities for specific electronic interactions, such as dipole-dipole or π-stacking interactions, within a receptor binding site. The position of these substituents (e.g., at the 5, 6, 7, or 8-position) is critical, as it dictates their influence on the molecule's electronic distribution and steric profile. libretexts.org

Table 2: Influence of Substituents on the Isoquinoline Ring

Substituent Type Example Group Position on Ring Predicted Effect on Ring Electronics
Electron-Donating -OCH₃ (Methoxy) C-6 or C-7 Increases electron density, activates the ring.
Electron-Donating -NH₂ (Amino) C-5 Significantly increases electron density.
Electron-Withdrawing -Cl (Chloro) C-5 or C-8 Decreases electron density via induction.
Electron-Withdrawing -NO₂ (Nitro) C-5 Strongly decreases electron density via resonance and induction.

Halogenation (introducing F, Cl, Br, I) and alkylation (introducing methyl, ethyl, etc.) are common strategies to probe the steric and lipophilic requirements of a binding site. Halogens, particularly chlorine and bromine, can increase a compound's metabolic stability and membrane permeability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Alkylation adds steric bulk to the scaffold, which can be used to map the dimensions of a binding pocket. Introducing small alkyl groups can lead to favorable van der Waals interactions, potentially boosting potency. These modifications are typically introduced using electrophilic aromatic substitution reactions on the benzene (B151609) ring portion of the isoquinoline nucleus.

N-Alkylation and N-Acylation Approaches for Enhancing Molecular Complexity

The nitrogen atom of the isoquinoline ring is a key site for derivatization that can significantly enhance molecular complexity and modulate physicochemical properties. nih.gov

N-alkylation involves the reaction of the isoquinoline nitrogen with an alkyl halide, leading to the formation of a quaternary isoquinolinium salt. mdpi.com This introduces a permanent positive charge, dramatically increasing the molecule's polarity and water solubility. This modification can be used to anchor the molecule in a binding site through ionic interactions.

N-acylation, in contrast, is typically performed on a reduced (tetrahydroisoquinoline) version of the scaffold, where the nitrogen is a secondary amine. However, in certain contexts, N-acylation of related nitrogen heterocycles can be achieved using acyl halides or anhydrides, often requiring activation of the ring system. organic-chemistry.orgresearchgate.netepa.gov This converts the basic nitrogen into a neutral amide functionality, removing its ability to act as a hydrogen bond donor (in its protonated form) and altering its electronic influence on the ring system. These N-modifications are powerful tools for diversifying the scaffold and conducting in-depth SAR investigations. nih.gov

Rational Design Principles in Derivatization for Investigating Specific Biological Interaction Mechanisms

The rational design of derivatives of the this compound scaffold is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A key principle in this endeavor is the strategic modification of the scaffold to probe and understand its interactions with biological targets at a molecular level.

One of the primary strategies involves the introduction of various substituents at different positions of the isoquinoline ring and the carboxylic acid group. For instance, the methyl group at the 3-position has been identified as a crucial element that can influence the molecule's orientation within a binding pocket. Studies on related quinoline (B57606) analogues have shown that the introduction of a methyl group at a similar position can limit conformational freedom, thereby minimizing the entropic penalty upon binding to a target. nih.gov This restriction can lead to a more favorable binding affinity.

Furthermore, the carboxylic acid moiety at the 4-position is a critical pharmacophore, often involved in forming key hydrogen bonds or salt bridges with amino acid residues in the active site of a target protein. nih.gov Derivatization at this position, for example, through esterification or amidation, allows researchers to investigate the importance of this acidic group for biological activity. A decrease in potency upon modification of the carboxylic acid often confirms its essential role in target binding. nih.gov

Bioisosteric replacement is another powerful tool in the rational design of this compound derivatives. This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, replacing a phenyl ring with a different aromatic or heteroaromatic system can modulate the compound's electronic properties, lipophilicity, and potential for pi-stacking interactions, thereby fine-tuning its interaction with the target.

The following table summarizes the rational design principles applied in the derivatization of scaffolds related to this compound to probe specific biological interactions:

Design PrincipleModification StrategyRationale for Investigating Biological Interactions
Conformational Control Introduction of a methyl group at the C3-position.To reduce the number of accessible conformations, leading to a more favorable binding entropy and potentially higher affinity. nih.gov
Pharmacophore Elucidation Esterification or amidation of the C4-carboxylic acid.To determine the necessity of the acidic proton and the carboxylate group for key interactions like hydrogen bonding or salt bridge formation with the target. nih.gov
Exploration of Binding Pockets Introduction of various substituents on the aromatic rings.To probe for additional hydrophobic or polar interactions within the target's binding site, aiming to enhance potency and selectivity.
Bioisosteric Replacement Substitution of aromatic rings with other cyclic systems (e.g., thiophene, pyridine).To modulate electronic distribution, solubility, and metabolic stability while maintaining key binding interactions.

Synthesis of Conformationally Constrained Analogues

To further probe the bioactive conformation and enhance the selectivity of ligands, medicinal chemists often synthesize conformationally constrained analogues. This strategy involves rigidifying the molecular structure to lock it into a conformation that is presumed to be optimal for binding to the biological target. The conformational restriction of a flexible ligand can minimize the entropic loss associated with binding, which can lead to enhanced potency and improved selectivity.

For isoquinoline-based scaffolds, conformational restriction can be achieved through various synthetic strategies. One common approach is the formation of additional ring systems by bridging different parts of the molecule. This "annulation" or cyclization can significantly reduce the rotational freedom of substituents and fix the relative orientation of key pharmacophoric features. Studies on the impact of conformational restriction on the isoquinoline core have highlighted this as a valuable method for improving the binding and selectivity of lead compounds. researchgate.net

The synthesis of such constrained analogues often involves multi-step reaction sequences. For example, intramolecular cyclization reactions can be employed to create fused or spirocyclic systems. The choice of synthetic route is critical and must be carefully planned to allow for the introduction of desired substituents and to control the stereochemistry of the resulting rigid structure.

The following table outlines strategies for the synthesis of conformationally constrained analogues of isoquinoline-based compounds:

StrategySynthetic ApproachDesired Outcome
Ring Annulation Intramolecular cyclization reactions (e.g., Friedel-Crafts, Heck, or radical cyclizations).Formation of fused polycyclic systems, locking the geometry of the isoquinoline core.
Bridging Introduction of short aliphatic or ethereal linkages between two positions on the scaffold.Creation of bicyclic structures that restrict the rotation of substituents.
Spirocyclization Synthesis of spirocyclic systems at a specific carbon atom of the isoquinoline ring.Introduction of a rigid three-dimensional element that can explore different regions of the binding pocket.
Introduction of Bulky Groups Strategic placement of sterically demanding substituents.To sterically hinder certain conformations and favor a specific rotameric state.

Through the synthesis and biological evaluation of these conformationally constrained analogues, researchers can gain valuable insights into the three-dimensional requirements of the target's binding site. This information is crucial for the design of next-generation inhibitors with improved therapeutic profiles.

Molecular Biological Activities and Mechanistic Elucidation of 3 Methyl 4 Isoquinolinecarboxylic Acid Derivatives

Investigation of Molecular Targets and Binding Affinities

The biological effects of 3-methyl-4-isoquinolinecarboxylic acid derivatives are initiated by their interaction with specific molecular targets, primarily enzymes and receptors. Research has focused on identifying these targets and quantifying the binding affinities to understand the potency and specificity of these compounds.

Derivatives of isoquinoline (B145761) have demonstrated significant capabilities as modulators of various enzyme activities. Their inhibitory profiles are often competitive, targeting the active sites of enzymes crucial in physiological and pathological processes.

One of the key enzyme targets for isoquinoline derivatives is Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase (PHD) . scispace.comnih.gov These enzymes are critical oxygen sensors in cells. nih.gov By inhibiting PHD, certain isoquinoline-based compounds can stabilize HIF-α, mimicking a hypoxic response which in turn promotes erythropoiesis. wikipedia.org These compounds, such as (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, act as 2-oxoglutarate (2OG) analogues, competitively inhibiting the enzyme. scispace.comnih.gov This mechanism has positioned them as a novel class of oral medications for managing anemia associated with chronic kidney disease. wikipedia.org

Table 1: Inhibition of Prolyl 4-Hydroxylase by Substrate Analogues

Compound Enzyme System Inhibition Type Potency (Ki or IC50) Reference
Oxalylglycine Purified Prolyl 4-Hydroxylase Competitive with 2-oxoglutarate Ki: 1.9 - 7.8 µM nih.gov
Oxalylalanine Purified Prolyl 4-Hydroxylase Competitive Ki: 40 µM nih.gov
N-Oxaloglycine Prolyl 4-Hydroxylase Competitive - nih.gov
(1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine PHD2 Competitive - scispace.com

Another significant target is Dipeptidyl Peptidase IV (DPP-IV) , a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for stimulating insulin (B600854) secretion. nih.govdoi.org Inhibition of DPP-IV is a validated strategy for treating type 2 diabetes. researchgate.netnih.gov Studies have shown that aryl-substituted pyrido[2,1-a]isoquinolines and other derivatives can act as potent DPP-IV inhibitors. nih.gov

Furthermore, isoquinoline alkaloids have been shown to inhibit other enzymes, including:

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is involved in the development of hormone-dependent cancers. Stylopine, an isoquinoline alkaloid, was identified as a potent inhibitor of AKR1C3. nih.gov

Cytochrome P450 (CYP) Enzymes: A study of 36 isoquinoline alkaloids revealed significant inhibitory activity against major drug-metabolizing enzymes, particularly CYP3A4 and CYP2D6, suggesting potential for drug-drug interactions. researchgate.net

While specific interactions with kainate or opioid receptors by this compound derivatives are not extensively detailed in the current body of research, related isoquinolone structures have been shown to act as antagonists for other G-protein coupled receptors (GPCRs). For instance, a series of isoquinolone derivatives were developed as potent and selective antagonists for the lysophosphatidic acid receptor 5 (LPA5) . nih.gov This blockade was found to attenuate inflammatory and neuropathic pain in research models. Key structural features for this activity included methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolone core. nih.gov

Cellular Pathway Perturbations and Signaling Cascade Interventions

The interaction of isoquinoline derivatives with their molecular targets triggers a cascade of events that perturb cellular signaling pathways. A prominent example is the modulation of inflammatory pathways. The Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in inflammation. nih.gov

One study demonstrated that a novel isoquinoline-1-carboxamide, HSR1101, effectively suppressed the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. nih.gov HSR1101 achieved this by inhibiting the phosphorylation of MAPKs (including ERK1/2, JNK, and p38 MAPK) and preventing the subsequent nuclear translocation of NF-κB. nih.gov This intervention led to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

In the context of antimicrobial activity, some alkynyl isoquinolines have been shown to disrupt fundamental cellular processes in bacteria. Preliminary data suggest that these compounds perturb both cell wall integrity and nucleic acid biosynthesis in Staphylococcus aureus. mdpi.com

Structure-Biological Activity Correlations in In Vitro Models

The biological efficacy of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity.

For Anti-inflammatory Activity: In a series of isoquinoline-1-carboxamides, the presence and position of substituents on the N-phenyl ring were critical. Compounds with a hydroxyl group at the 2-position of the phenyl ring (e.g., HSR1101) showed the most potent suppression of pro-inflammatory mediators. nih.gov

For Antimicrobial Activity: The functionalization of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that ester and carbamate (B1207046) derivatives, particularly those containing halogens, exerted remarkable bactericidal activity. nih.gov For instance, fluorophenylpropanoate ester 13 and halogenated phenyl carbamates (17, 18) were highly effective. nih.gov

For Anticancer Activity: Research suggests that substitutions at the 3-position of the isoquinoline analogue can enhance anti-cancer activity by promoting cell maturation and decreasing proliferation. semanticscholar.org In a study of phenolic acid derivatives, it was found that the length of the ester alkyl chain significantly influenced cytotoxicity, with propyl esters of caffeic and gallic acids showing more pronounced growth-inhibition than their methyl or octyl counterparts. uc.pt

For LPA5 Receptor Antagonism: SAR studies on isoquinolone derivatives identified that methoxy groups at the 6- and 7-positions were essential for activity, while substituted phenyl groups were tolerated at the 2-position and 4-substituted piperidines were favored at the 4-position. nih.gov

Elucidation of Biological Action Mechanisms at the Sub-Cellular and Molecular Levels

Understanding the precise mechanism of action at the molecular level is key to developing these compounds as research tools or therapeutic leads. Isoquinoline derivatives employ several mechanisms to exert their biological effects.

For their anticancer properties, multiple mechanisms have been proposed, including:

Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death in cancer cells. researchgate.netnih.gov This can occur through the mitochondria-related caspase pathway. nih.gov

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. nih.govresearchgate.net

DNA Interaction: Some derivatives can bind to DNA, either through intercalation or by fitting into the minor groove, which interferes with DNA replication and transcription processes. semanticscholar.orgnih.govnih.gov

Enzyme Inhibition: As discussed, inhibition of crucial enzymes like topoisomerase II or AKR1C3 can contribute to their cytotoxic effects. nih.govnih.gov

In their role as antimicrobial agents, two primary modes of action have been suggested for isoquinoline alkaloids: the inhibition of bacterial cell division and the disruption of nucleic acid synthesis. researchgate.netmdpi.com

The anti-inflammatory mechanism is largely attributed to the downregulation of the NF-κB signaling pathway, which in turn reduces the transcription of a multitude of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). nih.govnih.govresearchgate.net

Exploration of Selective Biological Activity Profiles (e.g., Antimicrobial, Anti-inflammatory, Anti-cancer in research models)

Derivatives of this compound have been investigated for a range of selective biological activities in various in vitro and in vivo research models.

Antimicrobial Activity: A variety of isoquinoline derivatives have shown potent activity against a spectrum of pathogens, particularly Gram-positive bacteria. mdpi.comnih.gov Some compounds are also effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Selected Antimicrobial Activity of Isoquinoline Derivatives

Compound Pathogen Activity (MIC, µg/mL) Reference
Compound 8d (Tricyclic Isoquinoline) Staphylococcus aureus 16 mdpi.com
Compound 8f (Tricyclic Isoquinoline) Staphylococcus aureus 32 mdpi.com
Compound 8f (Tricyclic Isoquinoline) Streptococcus pneumoniae 32 mdpi.com
HSN584 (Alkynyl Isoquinoline) Staphylococcus aureus 0.5 mdpi.com
Ester 13 (Fluorophenylpropanoate THIQ) Broad-range bactericidal - nih.gov
Carbamate 17, 18 (Halogenated phenyl THIQ) Broad-range bactericidal - nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of isoquinoline derivatives have been well-documented. researchgate.net A novel derivative, CYY054c, was shown to alleviate the effects of endotoxemia in animal models by reducing the release of pro-inflammatory cytokines and mediators. nih.govresearchgate.net Similarly, isoquinoline-1-carboxamides demonstrated potent suppression of inflammatory mediators in microglial cells. nih.gov

Table 3: Anti-inflammatory Effects of Isoquinoline Derivatives in Research Models

Compound Model Effect Reference
CYY054c LPS-stimulated macrophages Reduced release of TNF-α, IL-1β, IL-6; Reduced expression of iNOS, COX-2 nih.govresearchgate.net
CYY054c Rat model of endotoxemia Alleviated plasma levels of TNF-α, IL-1β, IL-6, NO nih.gov
HSR1101 LPS-treated BV2 microglial cells Suppressed production of IL-6, TNF-α, NO nih.gov
Dactyllactone A In vitro model Inhibited expression of IL-1β and PGE2 acs.org

Anti-cancer Activity: The anticancer potential of isoquinoline derivatives is one of the most extensively studied areas. nih.govnih.gov They exhibit cytotoxic effects against a wide range of human cancer cell lines. researchgate.net Their mechanisms are diverse, ranging from inducing apoptosis and cell cycle arrest to inhibiting key enzymes involved in cancer progression. researchgate.netnumberanalytics.com

Table 4: In Vitro Anti-cancer Activity of Selected Isoquinoline and Related Derivatives

Compound/Derivative Class Cancer Cell Line Activity (IC50) Reference
Isoquinoline-based compounds Human lung cancer Low micromolar range researchgate.net
Ester 3f (Isopropyl ester of N-substituted saccharin) Hepatic cancer Highest cytotoxic activity in its series nih.gov
Thiosemicarbazone 4a (Fluorinated pyridine) HepG2 (Liver) 4.8 µg/mL mendeley.com
THCA derivative (ALAM108) PANC-1 (Pancreatic) Greater activity than ALAM027 researchgate.net
Naproxen-glycine ethyl ester prodrug HT29, SW480, HCT11 (Colon) 11.9 - 17.6 µM researchgate.net
Thiosemicarbazone (3-MBTSc) B16-F0 (Melanoma), EAC (Ascites) 2.82 - 14.25 µg/mL mdpi.com

Advanced Analytical and Spectroscopic Characterization in the Research of 3 Methyl 4 Isoquinolinecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 3-Methyl-4-isoquinolinecarboxylic acid, ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which helps in assigning protons to the methyl group, the aromatic rings, and potentially the carboxylic acid group. The chemical shifts would be indicative of the electronic environment of each proton. For instance, the protons on the isoquinoline (B145761) ring system would appear in the aromatic region (typically 7-9 ppm), while the methyl protons would be found in the upfield region (around 2-3 ppm). The carboxylic acid proton, if observable, would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR spectroscopy would complement the proton data by showing the number of unique carbon atoms. The chemical shifts of the carbon signals would help to identify the types of carbons present (e.g., aromatic, methyl, carbonyl). The carboxylic acid carbonyl carbon would be expected to resonate at a significantly downfield position (typically >165 ppm).

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would help to trace the connectivity of the protons within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation between the methyl protons and the C3 and C4 carbons of the isoquinoline ring would confirm the position of the methyl group.

A hypothetical data table for the expected NMR assignments is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1Expected aromaticExpected aromaticC3, C8a
3-CH₃Expected alkylExpected alkylC3, C4
4-COOHExpected broad singletExpected carbonylC4, C4a
5Expected aromaticExpected aromaticC4, C6, C8a
6Expected aromaticExpected aromaticC5, C7, C8
7Expected aromaticExpected aromaticC5, C6, C8
8Expected aromaticExpected aromaticC6, C7, C8a

Note: The actual chemical shifts and correlations would need to be determined experimentally.

Chiral NMR for Enantiomeric Excess Determination

As this compound does not possess a chiral center, the use of chiral NMR for enantiomeric excess determination would not be applicable. This technique is employed for molecules that can exist as non-superimposable mirror images (enantiomers).

Mass Spectrometry Techniques for Reaction Monitoring, Mechanistic Studies, and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₁H₉NO₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise mass measurement is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry, ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. For this compound, MS/MS studies could reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group (as CO₂ or H₂O + CO) or cleavages within the isoquinoline ring system. Analyzing these fragmentation pathways can help to confirm the connectivity of the molecule and distinguish it from isomers.

X-Ray Crystallography for Definitive Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or π-stacking between the aromatic rings. This information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

A representative table of crystallographic data that would be obtained is shown below.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Volume (ų)V
ZNumber of molecules per unit cell
Calculated Density (g/cm³)ρ
Bond Lengths (Å)Specific values for all bonds
Bond Angles (°)Specific values for all angles
Intermolecular InteractionsDescription of hydrogen bonds, π-stacking, etc.

Note: These parameters can only be determined through experimental X-ray diffraction analysis.

Advanced Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., Chiral HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the analysis of isoquinoline carboxylic acids. They provide high-resolution separation and sensitive detection, which are crucial for purity assessment and the isolation of analogues.

Chiral HPLC is particularly important when dealing with analogues of this compound that may possess stereogenic centers. The separation of enantiomers is critical as different stereoisomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of chiral acids and alkaloids. nih.govresearchgate.net The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which allows for the differential retention of enantiomers. For instance, research on the chiral separation of benzyltetrahydroisoquinoline alkaloids has demonstrated the superior performance of polysaccharide-based columns over cyclodextrin-based columns in achieving baseline separation of enantiomers. nih.gov

In a typical research setting, method development for chiral separation would involve screening various polysaccharide-based columns (e.g., Chiralpak® series) with different mobile phases, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, sometimes with an acidic or basic modifier to improve peak shape and resolution.

The following interactive table provides representative data from the chiral HPLC separation of a closely related class of compounds, benzyltetrahydroisoquinoline alkaloids, illustrating the effectiveness of different chiral stationary phases and mobile phases.

CompoundChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)
LaudanosineChiralcel ODAcetonitrile-based> 2.5
NorlaudanosineChiralpak ADMethanol-basedExcellent
N-propyl-norlaudanosineChiralpak ADMethanol-based1.9
Bromo-laudanosineChiralcel ODMethanol-basedHigh

This table presents representative data for the chiral separation of benzyltetrahydroisoquinoline alkaloids, which share structural similarities with potential chiral analogues of this compound. The data is adapted from a study on their chiral recognition. nih.gov

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the purity assessment of this compound, allowing for the detection and identification of trace impurities and degradation products. In LC-MS analysis of carboxylic acids, derivatization is sometimes employed to enhance ionization efficiency and improve chromatographic retention, especially in reversed-phase systems. nih.govmdpi.com However, direct analysis is often feasible.

During method development for the purity analysis of a substituted isoquinoline carboxylic acid, a reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The mass spectrometer can be operated in either positive or negative ion mode, depending on the ionization characteristics of the analyte and its impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of detected ions. Interestingly, studies on substituted isoquinolines have shown that gas-phase reactions, such as the formation of carboxylic acids, can occur during collision-induced dissociation in the mass spectrometer, a phenomenon that must be considered during data interpretation. nih.gov

Below is an interactive data table summarizing a hypothetical LC-MS method for the purity assessment of this compound.

ParameterCondition
Chromatographic Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) 188.0706

Spectrophotometric and Electrochemical Methods for Quantitative Analysis and Reactivity Studies in Research

Spectrophotometric and electrochemical techniques offer complementary information for the quantitative analysis and investigation of the reactivity of this compound.

UV-Vis spectrophotometry is a straightforward and robust method for the quantitative determination of compounds that absorb ultraviolet or visible light. The isoquinoline ring system, being aromatic, exhibits characteristic UV absorption. The position and intensity of the absorption bands are influenced by the substituents on the ring and the solvent used. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While simple carboxylic acids absorb at lower wavelengths (around 210 nm), the conjugated system of the isoquinoline moiety is expected to result in absorption at longer, more accessible wavelengths. researchgate.netlibretexts.org

The following interactive table provides representative UV-Vis absorption data for isoquinoline, which forms the core of the target compound.

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol217, 266, 317-
Cyclohexane218, 266, 314-

Data for the parent compound, isoquinoline. The molar absorptivity values are not specified in the available literature but would be determined experimentally for quantitative analysis.

Electrochemical methods, such as cyclic voltammetry (CV), are powerful for probing the redox properties and reactivity of molecules. These techniques can provide insights into the oxidation and reduction potentials of this compound, which are related to its electronic structure and susceptibility to electron transfer reactions. Studies on quinoline (B57606) and isoquinoline derivatives have shown that they can undergo electrochemical reactions. researchgate.net For example, the electrochemical reduction of 1-isoquinolinecarboxylic acid has been reported to lead to an unexpected cathodic decarboxylation, yielding isoquinoline. This highlights the potential for electrochemical methods to uncover novel reaction pathways.

In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing a voltammogram that can reveal the potentials at which redox events occur. The characteristics of the peaks (e.g., peak potential, peak current, and shape) can give information about the reversibility of the electron transfer process and the stability of the resulting radical ions.

The interactive data table below summarizes hypothetical cyclic voltammetry data for a substituted isoquinoline derivative, illustrating the type of information that can be obtained from such studies.

CompoundSolvent/ElectrolyteScan RatePeak Potential (Epa/Epc) (V vs. ref)Process
Substituted Isoquinolinium EtheneAcetonitrile/TBAPF6100 mV/s-0.85 / -0.92Quasi-reversible reduction

This table presents representative cyclic voltammetry data for a substituted isoquinolinium derivative, which provides a model for the potential electrochemical behavior of this compound. The data is adapted from a study on quinolinium and isoquinolinium derivatives. researchgate.net

Computational and Theoretical Chemistry Studies on 3 Methyl 4 Isoquinolinecarboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

For 3-Methyl-4-isoquinolinecarboxylic acid, DFT calculations, particularly using the B3LYP functional with a 6-31G basis set, are a standard approach for geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated to help in the experimental identification and characterization of the compound. Theoretical predictions of vibrational spectra for similar heterocyclic compounds have shown good agreement with experimental data, validating the accuracy of the computational approach. researchgate.netresearchgate.netchemrxiv.org Furthermore, DFT can be employed to predict other spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

Table 1: Representative Predicted Vibrational Frequencies for a Heterocyclic Carboxylic Acid using DFT (B3LYP/6-31G)

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch (Carboxylic Acid)~3500Stretching of the hydroxyl bond
C=O stretch (Carboxylic Acid)~1750Stretching of the carbonyl bond
C=N stretch (Isoquinoline Ring)~1600Stretching of the carbon-nitrogen double bond
C-H stretch (Aromatic)~3100-3000Stretching of the C-H bonds on the aromatic rings
C-H stretch (Methyl Group)~2950Stretching of the C-H bonds in the methyl group

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group relative to the isoquinoline (B145761) ring.

By systematically rotating the dihedral angle between the carboxylic acid group and the isoquinoline ring and calculating the energy at each step, a potential energy surface can be generated. This surface, often visualized as an energy landscape, reveals the low-energy (stable) and high-energy (unstable) conformations. The minima on this landscape correspond to the most probable conformations the molecule will adopt. Understanding the conformational preferences is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.govyoutube.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To explore the potential of this compound as a therapeutic agent, it is essential to understand how it interacts with biological macromolecules, such as proteins. Molecular docking and dynamics simulations are powerful computational techniques used to model these interactions.

Binding Mode Prediction and Key Residue Identification

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. researchgate.nettexilajournal.com The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key amino acid residues in the protein's active site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent derivatives. nih.gov

Molecular Dynamics for Conformational Flexibility and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govresearcher.life MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the behavior of the ligand-protein complex in a solvated environment, MD can provide insights into the conformational flexibility of both the ligand and the protein upon binding. It can also be used to assess the stability of the predicted binding pose over time. A stable binding pose in an MD simulation provides greater confidence in the docking results and suggests a long-lasting interaction with the target. nih.govresearchgate.net

Prediction of ADME-Related Properties (Computational Models)

For a compound to be a successful drug, it must not only have high efficacy but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models play a crucial role in the early stages of drug discovery by predicting these properties, thereby reducing the likelihood of late-stage failures.

Various in silico tools, such as SwissADME and pkCSM, can be used to predict a range of ADME-related properties for this compound. nih.govresearchgate.netphytojournal.comswissadme.chresearchgate.net These predictions are based on the molecule's structure and physicochemical properties. Key ADME parameters that can be computationally estimated include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.

Water Solubility (logS): Affects the absorption and distribution of the drug.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the compound's ability to inhibit key metabolic enzymes.

Drug-likeness: Evaluates whether the compound's properties fall within the range of known oral drugs (e.g., Lipinski's Rule of Five).

Table 2: Illustrative Predicted ADME Properties for a Drug-like Molecule using SwissADME

PropertyPredicted Value/ClassificationImportance
Lipophilicity (iLOGP)2.5Influences absorption and distribution
Water Solubility (ESOL)SolubleAffects formulation and bioavailability
GI AbsorptionHighIndicates good oral absorption potential
BBB PermeantNoSuggests limited central nervous system effects
CYP2D6 inhibitorNoLow risk of certain drug-drug interactions
Lipinski's Rule of Five0 violationsIndicates good drug-likeness for oral administration

Note: This table provides example data. The actual ADME properties for this compound would need to be calculated using its specific chemical structure.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have emerged as indispensable tools in computational and theoretical chemistry for accelerating drug discovery and design. nih.gov These methodologies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. researchgate.net By quantifying the physicochemical properties and structural features of molecules, QSAR models can predict the activity of novel compounds, thereby prioritizing synthesis and experimental testing. nih.govresearchgate.net This section explores the application of QSAR and cheminformatics in the development of predictive models for the biological activity of this compound derivatives and their use in virtual screening and library design.

Development of Predictive Models for Biological Activity

The development of robust predictive models for the biological activity of this compound and its derivatives is a key objective in the rational design of new therapeutic agents. These models are built upon the fundamental principle that the biological effect of a molecule is a function of its structural and physicochemical properties. A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with activity, and rigorous model validation.

A common approach is the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activities. For instance, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone compounds, which share a core isoquinoline scaffold, successfully developed CoMFA and CoMSIA models to explain their structure-activity relationships against methicillin-resistant Staphylococcus aureus. nih.gov The best models demonstrated high statistical significance, with parameters such as a high cross-validated correlation coefficient (q²) and a low standard error of prediction, indicating their predictive power. nih.gov

The descriptors used in these models are crucial for their predictive ability and can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The Hammett constant (σ) is a classic example used to describe the electron-donating or withdrawing nature of substituents. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: Lipophilicity, often represented by the partition coefficient (log P), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives, along with their potential impact on biological activity.

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Electronic Hammett Constant (σ) of substituent at position XModulates the acidity of the carboxylic acid and interaction with the target.
Steric Molar Refractivity (MR) of substituent at position YInfluences the fit of the molecule within the binding pocket of the target protein.
Hydrophobic Partition Coefficient (log P)Affects membrane permeability and overall bioavailability.
Topological Wiener IndexDescribes molecular branching, which can impact binding affinity.

To construct the predictive model, various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govresearchgate.net The robustness and predictive capability of the developed QSAR models are assessed through rigorous internal and external validation techniques.

Virtual Screening and Library Design

Predictive QSAR models, once validated, serve as powerful tools for virtual screening and the design of focused compound libraries. Virtual screening allows for the rapid in silico evaluation of large chemical databases to identify potential "hit" compounds with desired biological activities, significantly reducing the time and cost associated with high-throughput screening. researchgate.net

For this compound derivatives, a validated QSAR model can be used to screen virtual libraries of compounds. This process involves calculating the relevant molecular descriptors for each molecule in the library and then using the QSAR equation to predict its biological activity. Compounds predicted to have high activity can then be prioritized for synthesis and experimental testing. This approach has been successfully applied to various heterocyclic scaffolds, including quinoline (B57606) derivatives, to identify novel inhibitors for different biological targets. nih.gov

Furthermore, the insights gained from QSAR models can guide the design of new, more potent derivatives. The models can highlight which structural features are crucial for activity. For example, if a QSAR model indicates that a bulky, hydrophobic substituent at a specific position on the isoquinoline ring enhances activity, medicinal chemists can focus on synthesizing new analogs with these characteristics.

The process of library design based on QSAR and cheminformatics principles for this compound derivatives would typically involve the following steps:

Scaffold Selection: The this compound core is chosen as the central scaffold.

Diversity Analysis: A diverse set of substituents is selected for various positions on the scaffold to explore a wide chemical space.

Descriptor Calculation: Relevant physicochemical and structural descriptors are calculated for the designed virtual library.

Activity Prediction: The validated QSAR model is used to predict the biological activity of each virtual compound.

Filtering and Prioritization: The virtual library is filtered based on predicted activity, drug-likeness criteria (e.g., Lipinski's Rule of Five), and ADME properties to select a smaller, more focused set of compounds for synthesis. mdpi.com

The following table provides a conceptual example of a virtual library design for this compound derivatives, incorporating diverse substituents for QSAR-guided analysis.

Compound IDR1 Substituent (Position 6)R2 Substituent (Position 7)Predicted Activity (Hypothetical)
MI-001-H-H1.0
MI-002-Cl-H1.5
MI-003-OCH3-H1.2
MI-004-H-NO21.8
MI-005-Cl-NO22.5
MI-006-OCH3-NO22.1

By leveraging QSAR and cheminformatics, the exploration of the chemical space around the this compound scaffold can be performed more efficiently and rationally, ultimately leading to the discovery of novel and potent biologically active molecules.

Applications of 3 Methyl 4 Isoquinolinecarboxylic Acid in Contemporary Medicinal Chemistry Research

Role as a Privileged Scaffold in Drug Discovery Programs

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of various therapeutic agents. mdpi.com The quinoline (B57606) and isoquinoline (B145761) cores are widely regarded as prime examples of such scaffolds in medicinal chemistry. nih.govresearchgate.net These bicyclic heterocyclic systems are present in numerous natural and synthetic compounds, demonstrating a broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.net

3-Methyl-4-isoquinolinecarboxylic acid embodies the key features of a privileged scaffold. Its isoquinoline core provides a rigid, defined three-dimensional structure that can be readily functionalized. This structural rigidity helps to minimize the entropic penalty upon binding to a target protein, while the aromatic nature of the ring system allows for favorable π-stacking interactions within protein binding pockets. The presence of the methyl and carboxylic acid groups offers specific points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. Researchers leverage this scaffold to design libraries of compounds aimed at diverse targets, making it a valuable starting point in the hit-to-lead development process. researchgate.net

Table 1: Examples of Therapeutic Areas Targeted by Isoquinoline-Based Scaffolds

Therapeutic Area Mode of Action (Example) Reference
Oncology Kinase Inhibition, Topoisomerase Inhibition nih.govresearchgate.net
Infectious Diseases Antibacterial, Antiviral nih.gov
CNS Disorders Receptor Modulation N/A
Inflammation Enzyme Inhibition N/A

Integration into Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules, rather than focusing on a single target. scispace.com The goal of DOS is to explore chemical space broadly to identify novel bioactive compounds. rsc.org The this compound scaffold is exceptionally well-suited for DOS campaigns due to its inherent functionality.

The carboxylic acid at the 4-position is a particularly versatile chemical handle. It can be readily converted into a wide range of functional groups, including amides, esters, and ketones, by coupling with diverse libraries of amines, alcohols, or organometallic reagents. Simultaneously, the core isoquinoline ring can be modified through various aromatic substitution reactions. This multi-directional approach allows for the rapid generation of a large library of analogues from a single, common intermediate, where each compound possesses a unique combination of substituents. This strategy enables a systematic exploration of how different chemical features appended to the core scaffold influence biological activity. rsc.org

Table 2: Illustrative DOS Strategy Using the this compound Core

Core Scaffold R1 (from -COOH) R2 (on Ring) R3 (on Ring) Resulting Library
3-Methyl-isoquinoline Amide (from Amine Library A) -H -H Set 1
3-Methyl-isoquinoline Ester (from Alcohol Library B) -H -H Set 2
3-Methyl-isoquinoline Amide (from Amine Library A) -Br -H Set 3
3-Methyl-isoquinoline Amide (from Amine Library A) -H -NO2 Set 4

Contribution to the Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed with high potency and selectivity to interact with a specific protein target, allowing researchers to study its function in complex biological systems like cells and organisms. nih.govpromega.com These tools are essential for target validation and for dissecting cellular pathways. promega.com The development of a high-quality chemical probe requires a scaffold that can be precisely modified to incorporate reporter tags or reactive groups without losing affinity for its target.

This compound serves as an excellent starting point for the design of such probes. The carboxylic acid moiety is a key feature, providing a convenient attachment point for various functionalities through stable amide or ester linkages. This allows for the conjugation of:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize target localization.

Biotin tags: For affinity purification and enrichment of the target protein from cell lysates (e.g., in pull-down assays).

Photo-affinity labels: To create a covalent bond between the probe and its target upon UV irradiation, enabling definitive target identification.

By using the isoquinoline core to achieve target binding and the carboxylic acid handle for conjugation, chemists can systematically develop powerful tools to investigate protein function.

Table 3: Components of a Chemical Probe Based on the Isoquinoline Scaffold

Component Function Example Moiety Attachment Point
Binding Scaffold Provides affinity and selectivity for the target protein. 3-Methyl-isoquinoline N/A
Linker Provides spatial separation between the scaffold and the tag. Polyethylene glycol (PEG) 4-Carboxylic acid
Reporter/Tag Enables detection or purification of the target. Biotin, Fluorescein Terminus of the linker

Strategies for Lead Compound Identification and Optimization Leveraging the Isoquinoline Core (Chemical Optimization)

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.commedchemexpress.com The this compound structure provides a robust framework for such optimization efforts.

Medicinal chemists can leverage the isoquinoline core in several ways:

Structure-Activity Relationship (SAR) Studies: The carboxylic acid can be converted into a library of amides and esters to probe interactions within the target's binding site. The size, polarity, and hydrogen-bonding capacity of the appended group can be systematically varied to maximize potency.

Improving Physicochemical Properties: The carboxylic acid group is ionizable, which can impact properties like solubility and cell permeability. Converting it to a neutral ester or a bioisostere like a tetrazole can modulate these properties to enhance drug-likeness.

Blocking Metabolic Sites: The aromatic rings of the isoquinoline core can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing substituents, such as fluorine or chlorine, at specific positions can block these metabolic "soft spots," thereby increasing the compound's half-life in the body.

Conformational Restriction: The methyl group at position 3 can influence the orientation of substituents at the 4-position, providing a degree of conformational constraint that can be beneficial for binding affinity.

This iterative process of design, synthesis, and testing allows for the refinement of a lead compound into a viable clinical candidate. nih.gov

Table 4: Lead Optimization Strategies for the this compound Scaffold

Optimization Goal Strategy Example Modification
Increase Potency Explore binding pocket Convert -COOH to a library of amides with different R-groups.
Enhance Permeability Reduce polarity Convert -COOH to a methyl ester (-COOCH3).
Improve Metabolic Stability Block oxidation Introduce a fluorine atom on the benzene (B151609) ring portion.
Modulate Solubility Introduce polar groups Add a hydroxyl group to an alkyl substituent on an amide.

Synthetic Intermediate for Complex Natural Products and Analogues

The isoquinoline alkaloid family of natural products includes some of the most well-known and pharmacologically important compounds, such as morphine, codeine, and berberine. The synthesis of these complex molecules, or simplified analogues thereof, is a significant challenge in organic chemistry.

Functionalized building blocks like this compound can serve as valuable synthetic intermediates in these endeavors. Its pre-formed isoquinoline core circumvents the need to construct the bicyclic ring system from scratch, saving numerous synthetic steps. The existing methyl and carboxylic acid groups provide reactive handles for elaboration, allowing chemists to build up the additional complexity required to access natural product-like structures. For instance, the carboxylic acid could be reduced to an alcohol and then used in further carbon-carbon bond-forming reactions to construct side chains or additional ring systems characteristic of more complex alkaloids. This building-block approach is a cornerstone of modern synthetic strategy, enabling more efficient access to biologically relevant and structurally complex molecules.

Future Research Directions and Emerging Paradigms for 3 Methyl 4 Isoquinolinecarboxylic Acid Studies

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds based on the 3-Methyl-4-isoquinolinecarboxylic acid scaffold. gcande.orgnih.govpreprints.org These computational tools can analyze vast datasets of chemical reactions and biological activities to identify patterns that are not readily apparent to human researchers. researchgate.net

Interactive Data Table: AI Tools in Chemical Synthesis

AI Tool/TechniqueApplication in this compound ResearchPotential Impact
Retrosynthetic Analysis Algorithms Predicting synthetic routes for novel derivatives.Faster and more efficient synthesis planning. biopharmatrend.com
Reaction Outcome Prediction Forecasting the products and yields of chemical reactions.Reduced number of failed experiments. nih.govresearchgate.net
Generative Models Designing new molecules with desired properties.Accelerated discovery of new drug candidates. biopharmatrend.com
Predictive Analytics Incorporating green chemistry metrics in route selection.More sustainable and environmentally friendly synthesis. gcande.org

Development of Novel Bioconjugation Strategies for Targeted Delivery in Research Models

Bioconjugation, the process of linking a molecule to a biological entity such as a protein or a sugar, offers a promising strategy for the targeted delivery of this compound and its derivatives. mdpi.com This approach can enhance the therapeutic efficacy of a compound by increasing its concentration at the site of action while minimizing off-target effects.

One emerging area of interest is the development of glycoconjugates, where the isoquinoline (B145761) moiety is attached to a carbohydrate. mdpi.com This strategy leverages the increased glucose uptake of cancer cells, a phenomenon known as the Warburg effect, to selectively deliver cytotoxic agents. mdpi.com By attaching this compound to a sugar molecule, it may be possible to improve its uptake by cancer cells via glucose transporters. mdpi.com

Another promising avenue is the use of antibody-drug conjugates (ADCs), where the isoquinoline derivative is linked to an antibody that specifically recognizes a protein expressed on the surface of target cells. This approach has the potential to deliver highly potent cytotoxic agents directly to cancer cells, thereby increasing their therapeutic window.

The carboxylic acid group of this compound provides a convenient handle for conjugation with various biomolecules. Future research will likely focus on developing novel linkers that are stable in circulation but are cleaved upon reaching the target tissue, releasing the active drug.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Therapeutic Intervention

While isoquinoline derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects, the full spectrum of their biological targets remains to be elucidated. rsc.orgijpsjournal.comnumberanalytics.com Future research will focus on identifying novel protein interactions and signaling pathways modulated by this compound and its analogs.

High-throughput screening (HTS) campaigns against large panels of protein targets can help to identify previously unknown biological activities. Additionally, chemoproteomics approaches, which use chemical probes to identify the protein targets of a small molecule in a complex biological system, can provide valuable insights into the mechanism of action of this compound.

The structural similarity of the isoquinoline core to naturally occurring alkaloids suggests that it may interact with a wide range of biological targets. ijpsjournal.com For instance, certain isoquinoline alkaloids have been shown to induce apoptosis, arrest the cell cycle, and inhibit topoisomerase enzymes. ijpsjournal.com Investigating whether this compound shares any of these mechanisms could open up new avenues for therapeutic development.

Furthermore, exploring the potential of this compound to modulate emerging drug targets, such as those involved in epigenetic regulation or protein-protein interactions, could lead to the discovery of first-in-class therapeutic agents.

Advanced Analytical Techniques for Real-time Monitoring and In Situ Characterization of Reactions

The development of advanced analytical techniques is crucial for gaining a deeper understanding of the chemical reactions involved in the synthesis and functionalization of this compound. Real-time monitoring and in situ characterization methods can provide valuable information about reaction kinetics, intermediates, and byproducts, enabling the optimization of reaction conditions and the development of more efficient synthetic processes.

Techniques such as process analytical technology (PAT), which involves the use of in-line or on-line analytical tools to monitor a chemical process in real time, can be applied to the synthesis of isoquinoline derivatives. This can lead to improved process control, higher yields, and enhanced product quality.

In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide detailed structural information about the species present in a reaction mixture as the reaction progresses. This can help to elucidate reaction mechanisms and identify transient intermediates that may not be detectable using traditional analytical methods. Recent advancements in transition-metal-catalyzed C-H activation and annulation reactions for the synthesis of isoquinolines highlight the need for such sophisticated analytical approaches to understand these complex transformations. nih.govnih.govresearchgate.net

Sustainable and Scalable Manufacturing Processes for Research and Development

As the therapeutic potential of this compound and its derivatives is further explored, the development of sustainable and scalable manufacturing processes will become increasingly important. Green chemistry principles, which aim to minimize the environmental impact of chemical processes, will be a key focus of future research. acsgcipr.org

This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents. acsgcipr.org For example, replacing traditional stoichiometric reagents with catalytic alternatives can significantly reduce the amount of waste generated in a chemical synthesis.

Furthermore, the development of continuous flow manufacturing processes can offer several advantages over traditional batch processing, including improved safety, better process control, and higher throughput. These technologies will be crucial for the large-scale production of this compound-based compounds for clinical trials and commercialization.

The application of green chemistry metrics, such as Process Mass Intensity (PMI) and E-factor, will be essential for evaluating the environmental performance of different synthetic routes and for identifying opportunities for improvement. acsgcipr.org By embracing these principles, the chemical research and development community can ensure that the benefits of new therapeutic agents are realized in an environmentally responsible manner.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-isoquinolinecarboxylic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound derivatives often involves multi-step reactions, including cyclization, functional group interconversion, and carboxylation. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) are typically required for cyclization steps, but excessive heat may degrade intermediates .
  • pH optimization : Acidic or basic conditions must be tailored to stabilize reactive intermediates. For example, sodium carbonate solutions are used to facilitate condensation reactions in related isoquinoline syntheses .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic precursors, while minimizing side reactions .
    Yield improvements often require iterative adjustments to these parameters, validated by TLC or HPLC monitoring .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the methyl group at position 3 and the carboxylic acid at position 3. Aromatic proton splitting patterns (e.g., doublets or triplets) confirm the isoquinoline backbone .
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to decarboxylation or methyl group loss .
  • X-ray crystallography : For crystalline derivatives, this resolves bond angles and confirms regiochemistry, though co-crystallization agents may be required .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
  • Photostability : Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC. Amber glass vials are recommended for light-sensitive batches .
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours. Carboxylic acid groups may hydrolyze under strongly alkaline conditions .

Advanced Research Questions

Q. How can contradictory data on reaction yields in literature be resolved for this compound’s synthesis?

Discrepancies often arise from:

  • Impurity profiles : Side products like decarboxylated derivatives or N-oxides may skew yield calculations. Use preparative HPLC to isolate pure fractions before quantification .
  • Catalyst variability : Trace metal contaminants in palladium catalysts (e.g., PdCl₂(PPh₃)₂) can alter reaction kinetics. Pre-purify catalysts or standardize suppliers .
  • Moisture sensitivity : Anhydrous conditions are critical for carboxylation steps. Use Karl Fischer titration to verify solvent dryness .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the isoquinoline ring?

  • Electronic effects : The electron-withdrawing carboxylic acid group at position 4 deactivates the adjacent ring, directing electrophiles to position 1 or 5.
  • Steric hindrance : The methyl group at position 3 blocks substitutions at position 2. Computational modeling (DFT) can map charge distribution and predict sites of attack .
  • Experimental validation : Use deuterium labeling or isotopic trapping to track intermediate formation .

Q. How can computational tools enhance the design of this compound derivatives with targeted bioactivity?

  • Molecular docking : Screen derivatives against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < –7 kcal/mol) .
  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with observed antimicrobial or anticancer activity. Adjust the methyl or carboxyl groups to optimize ADMET properties .
  • MD simulations : Assess conformational flexibility in aqueous environments to predict solubility and membrane permeability .

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

  • Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and reproducibility .
  • Purification optimization : Replace column chromatography with recrystallization or countercurrent distribution for cost-effective bulk purification .
  • Byproduct management : Identify and quantify side products (e.g., via GC-MS) to adjust stoichiometry or add scavengers (e.g., molecular sieves) .

Q. How do solvent polarity and proticity influence the compound’s reactivity in cross-coupling reactions?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings, enhancing yields of biaryl derivatives .
  • Protic solvents (MeOH, EtOH) : Favor SN1 mechanisms in nucleophilic substitutions but may protonate the isoquinoline nitrogen, reducing reactivity .
  • Solvent-free conditions : Microwave-assisted reactions minimize solvent interference and reduce reaction times for halogenated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.